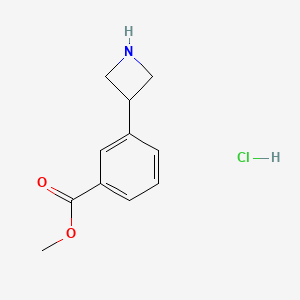

Methyl 3-(azetidin-3-yl)benzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

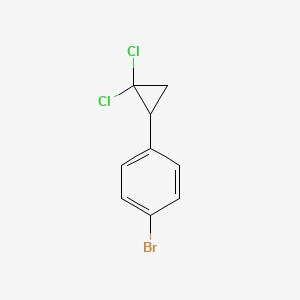

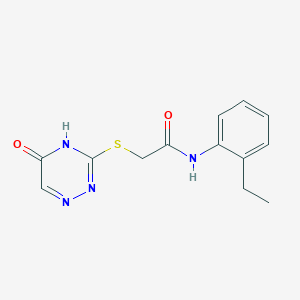

“Methyl 3-(azetidin-3-yl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1203683-86-6 . It has a molecular weight of 227.69 and its IUPAC name is methyl 3-(3-azetidinyl)benzoate hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for “Methyl 3-(azetidin-3-yl)benzoate hydrochloride” is 1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 3-(azetidin-3-yl)benzoate hydrochloride” is a powder . It has a molecular weight of 227.69 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique

Anti-inflammatory Activity

Research on indolyl azetidinones, which may include structures related to Methyl 3-(azetidin-3-yl)benzoate hydrochloride, has shown that these compounds possess anti-inflammatory properties. The synthesis involves the condensation of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl) benzamides with aryl aldehydes, leading to compounds that have been tested for their anti-inflammatory activity. The most active compounds were compared to non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and ulcerogenic activities (R. Kalsi et al., 1990).

Antimicrobial Activity

Azetidinones, derived from Methyl 3-(azetidin-3-yl)benzoate hydrochloride, have shown promise in antimicrobial applications. For instance, microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, has been explored for their antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, and antifungal activity against Candida albicans (K. Mistry & K. R. Desai, 2006).

Synthesis of Novel Compounds

Methyl 3-(azetidin-3-yl)benzoate hydrochloride serves as an intermediate in the synthesis of various pharmacologically active compounds. For example, novel derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one were synthesized, which demonstrated significant anti-inflammatory effects compared with indomethacin, a well-known anti-inflammatory drug (Manisha Sharma et al., 2013).

Enantioselective Synthesis

Research into enantioselective synthesis has leveraged compounds like Methyl 3-(azetidin-3-yl)benzoate hydrochloride to create specific enantiomers of pharmacologically relevant compounds. For instance, the enantioselective synthesis of (R)- and (S)-4-[(methoxycarbonyl)-methyl]-2-azetidinones from D-glyceraldehyde acetonide highlights the utility of azetidinones in creating compounds with potential therapeutic uses (H. Matsunaga et al., 1983).

Antidepressant and Nootropic Agents

Azetidinone derivatives have been synthesized and evaluated for their antidepressant and nootropic activities. Compounds with specific substitutions have shown promising results in tests for antidepressant activity and cognitive enhancement, indicating the potential for azetidinones in treating central nervous system disorders (Asha B. Thomas et al., 2016).

Safety and Hazards

The safety information for “Methyl 3-(azetidin-3-yl)benzoate hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

methyl 3-(azetidin-3-yl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDRBGKPHJFAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(azetidin-3-yl)benzoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid](/img/structure/B2736828.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2736832.png)

![methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate](/img/structure/B2736837.png)

![5-(4-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736847.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2736848.png)